molecular formula C10H12BrClN2 B13337292 (S)-4-Bromo-5-chloro-2-(pyrrolidin-2-yl)aniline

(S)-4-Bromo-5-chloro-2-(pyrrolidin-2-yl)aniline

Cat. No.: B13337292
M. Wt: 275.57 g/mol
InChI Key: REKYSFFZSWWBSC-JTQLQIEISA-N
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Description

(S)-4-Bromo-5-chloro-2-(pyrrolidin-2-yl)aniline is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of (S)-4-Bromo-5-chloro-2-(pyrrolidin-2-yl)aniline typically involves the construction of the pyrrolidine ring followed by the introduction of the bromine and chlorine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may utilize catalytic processes to enhance yield and selectivity .

Chemical Reactions Analysis

(S)-4-Bromo-5-chloro-2-(pyrrolidin-2-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

(S)-4-Bromo-5-chloro-2-(pyrrolidin-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Bromo-5-chloro-2-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12BrClN2

Molecular Weight

275.57 g/mol

IUPAC Name

4-bromo-5-chloro-2-[(2S)-pyrrolidin-2-yl]aniline

InChI

InChI=1S/C10H12BrClN2/c11-7-4-6(9(13)5-8(7)12)10-2-1-3-14-10/h4-5,10,14H,1-3,13H2/t10-/m0/s1

InChI Key

REKYSFFZSWWBSC-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2N)Cl)Br

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2N)Cl)Br

Origin of Product

United States

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